

Spectroscopic Characterization of 3-Methylazetidine-1-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **3-Methylazetidine-1-sulfonamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of **3-Methylazetidine-1-sulfonamide**. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural and electronic characteristics is paramount for its application in drug discovery and development. This document synthesizes predicted spectroscopic data based on established principles and data from analogous structures, offering a valuable resource for the synthesis, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

3-Methylazetidine-1-sulfonamide incorporates a strained four-membered azetidine ring, a methyl substituent, and a sulfonamide functional group. This unique combination of structural motifs results in a distinct spectroscopic fingerprint. The strained azetidine ring influences the chemical environment of adjacent protons and carbons, while the sulfonamide group introduces characteristic infrared absorption bands and NMR signals.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of **3-Methylazetidine-1-sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **3-Methylazetidine-1-sulfonamide** are presented below. These predictions are based on the analysis of structurally similar azetidine derivatives and sulfonamides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted ^1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Data for **3-Methylazetidine-1-sulfonamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~4.0 - 4.2	t	2H	H-2, H-4 (axial)	Protons on carbons adjacent to the nitrogen in the azetidine ring are deshielded and expected to appear as a triplet due to coupling with the adjacent CH_2 group.
~3.6 - 3.8	t	2H	H-2, H-4 (equatorial)	Equatorial protons are typically more shielded than axial protons in azetidine rings.
~2.8 - 3.0	m	1H	H-3	The methine proton at the 3-position will be a multiplet due to coupling with the adjacent CH_2 protons and the methyl group protons.
~1.2 - 1.4	d	3H	$-\text{CH}_3$	The methyl group protons will appear as a doublet due to coupling with the methine proton at the 3-position.

~7.0 - 7.5	br s	2H	-SO ₂ NH ₂	The protons of the sulfonamide group are typically broad and their chemical shift can be solvent-dependent. ^[4]
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Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for **3-Methylazetidine-1-sulfonamide**

Chemical Shift (δ , ppm)	Assignment	Rationale
~50 - 55	C-2, C-4	Carbons directly attached to the nitrogen in the azetidine ring are deshielded.
~30 - 35	C-3	The methine carbon at the 3-position is expected in this region.
~15 - 20	-CH ₃	The methyl carbon is typically found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for **3-Methylazetidine-1-sulfonamide** are summarized below, with correlations to specific vibrational modes.^{[5][6]}

Table 3: Predicted IR Absorption Bands for **3-Methylazetidine-1-sulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3390 - 3320	Medium	N-H	Asymmetric stretching of SO ₂ NH ₂ ^[5]
3280 - 3220	Medium	N-H	Symmetric stretching of SO ₂ NH ₂ ^[5]
2960 - 2850	Medium	C-H	Stretching of aliphatic CH, CH ₂ , and CH ₃ groups
1345 - 1315	Strong	S=O	Asymmetric stretching of SO ₂ ^[5]
1185 - 1145	Strong	S=O	Symmetric stretching of SO ₂ ^[5]
925 - 905	Medium	S-N	Stretching of the sulfonamide S-N bond ^[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **3-Methylazetidine-1-sulfonamide** (C₄H₁₀N₂O₂S), the molecular weight is 150.20 g/mol .

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of **3-Methylazetidine-1-sulfonamide** is expected to yield a molecular ion peak (M⁺) at m/z 150. Subsequent fragmentation would likely involve the loss of key functional groups.

Caption: Predicted major fragmentation pathways for **3-Methylazetidine-1-sulfonamide**.

- Loss of the sulfonamide group: Cleavage of the N-S bond would result in a fragment corresponding to the 3-methylazetidinyl cation at m/z 70.

- Loss of the methyl group: Fragmentation involving the loss of the methyl radical would produce a fragment at m/z 135.
- Sulfonamide fragment: The sulfonamide group itself could be observed as a fragment at m/z 80.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-Methylazetidine-1-sulfonamide** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Determine the chemical shifts of the carbon signals.

IR Spectroscopy Protocol

- Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for **3-Methylazetidine-1-sulfonamide**. The presented NMR, IR, and MS data, along with the underlying principles of interpretation, serve as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds. Experimental verification of this data is crucial for definitive structural confirmation.

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